molecular formula C12H24N2O2 B571793 (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1312762-44-9

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B571793
CAS No.: 1312762-44-9
M. Wt: 228.336
InChI Key: FWTHDJLHNCEJBW-ZJUUUORDSA-N
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Description

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chiral piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring with methyl and methylamino substituents, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The methyl and methylamino groups are introduced through selective alkylation and amination reactions.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID: Lacks the tert-butyl ester group.

    (3R,4R)-4-METHYL-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Lacks the methylamino group.

    (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID METHYL ESTER: Has a methyl ester instead of a tert-butyl ester.

Uniqueness

The presence of both the methyl and methylamino groups, along with the tert-butyl ester, gives (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER unique properties

Properties

IUPAC Name

tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHDJLHNCEJBW-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693635
Record name tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344419-25-6
Record name tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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